7-Methylbenzo[b]thiophene
Overview
Description
7-Methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivative Synthesis : 7-Methylbenzo[b]thiophene has been used as a precursor for the synthesis of various derivatives through reactions like nitration, bromination, and acetylation. These derivatives have potential applications in different chemical and pharmaceutical fields (Chapman, Clarke, & Manolis, 1972).
Pharmacologically Active Derivatives : Studies have shown that certain derivatives of this compound, such as 3-(N-Alkyl-N-2-chloroethylaminomethyl)-5- or 7-halogenobenzo[b]thiophens, possess pharmacological activity. These compounds have been synthesized and analyzed for potential medical applications (Chapman, Clarke, & Sawhney, 1968).
Photocyclization and Photochromic Properties : The derivatives of this compound have been explored for their photoreactive properties. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which include this compound units, exhibit reversible photocyclization and show potential as materials with photochromic properties (Uchida, Nakayama, & Irie, 1990).
Antioxidant Activity Evaluation : Research on 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which are derivatives of this compound, has shown that these compounds exhibit significant antioxidant properties. This finding suggests potential applications in the development of antioxidants and related health products (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Urokinase Inhibition : 4-Substituted benzo[b]thiophene-2-carboxamidines, derived from this compound, have been synthesized and identified as potent and selective inhibitors of urokinase-type plasminogen activator. This finding highlights their potential in therapeutic applications, particularly in treating conditions involving urokinase activity (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).
Mechanism of Action
While the specific mechanism of action for 7-Methylbenzo[b]thiophene is not mentioned in the retrieved papers, thiophene-based compounds are known to exhibit a variety of biological effects. For instance, they have been found to have potential anti-inflammatory activity . They can also exhibit anticancer properties, as demonstrated by some benzo[b]thiophene-diaryl urea derivatives .
Safety and Hazards
Future Directions
Thiophene derivatives, including 7-Methylbenzo[b]thiophene, have been the focus of many research studies due to their potential biological activities. For instance, they have been studied for their potential anti-inflammatory and anticancer properties . Future research could focus on further exploring these properties and developing new therapeutic agents based on these compounds .
Properties
IUPAC Name |
7-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVNUSWMTZFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879737 | |
Record name | 7-Methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-15-2 | |
Record name | Benzo(b)thiophene, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 7-methylbenzo[b]thiophene and palladium?
A1: The research investigates the coordination chemistry of this compound with palladium(II), forming complexes like trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) []. This is important because such complexes can act as catalysts in various organic reactions. Understanding the structure and behavior of these complexes provides insights into their catalytic activity and potential applications in organic synthesis.
Q2: How was the structure of the trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) complex confirmed?
A2: The structure of the complex was confirmed using single-crystal X-ray diffraction studies []. This technique provides a three-dimensional representation of the molecule, confirming the coordination geometry around the palladium atom and the spatial arrangement of the this compound ligands.
Q3: What was observed when the palladium complexes were exposed to molecular hydrogen?
A3: The research revealed that the palladium complexes, including the one with this compound, were unstable in the presence of molecular hydrogen at ambient conditions []. This instability resulted in the liberation of the parent dihydrobenzothiophenes and the formation of elemental palladium. This finding suggests potential applications of these complexes in catalytic hydrogenation reactions.
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